1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Antibacterial Activity
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity This study outlines the synthesis of a novel series of compounds, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, and their evaluation for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds exhibited promising results, particularly the derivatives with electron-withdrawing and electron-donating substitutions showing good effects against Gram-positive and Gram-negative bacteria respectively. The study also utilized molecular docking as a tool to understand the binding interactions of these compounds with bacterial proteins, providing a valuable insight into the potential mechanisms of action (Khumar, Ezhilarasi, & Prabha, 2018).
Antibacterial and Antitubercular Activity
Synthesis and Biological Evaluation of Chalcones and Acetyl Pyrazoline Derivatives Comprising Furan Nucleus as Antitubercular Agents This research synthesized a series of compounds, specifically 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, to assess their antibacterial, antifungal, and antitubercular activities. The compounds were characterized based on elemental analyses and spectral studies, showcasing a comprehensive approach to the synthesis and evaluation of these potentially bioactive compounds (Bhoot, Khunt, & Parekh, 2011).
Bioactive Compound Synthesis
Synthesis of Some Potentially Bioactive Compounds from Visnaginone This research discusses the synthesis of various compounds from visnaginone, resulting in a range of derivatives including pyrazoline, N-acetylpyrazoline, phenylpyrazoline, and isoxazoline derivatives. This study not only expands the chemical repertoire derived from visnaginone but also sets a foundation for further exploration of these compounds for potential bioactive properties (Abdel Hafez, Ahmed, & Haggag, 2001).
Antimicrobial and Antibacterial Agents
Synthesis of New Pyrazole Derivatives Containing 2-Methylquinoline Ring System A Novel Class of Potential Antimicrobial Agents
In this study, a series of pyrazole derivatives containing a 2-methylquinoline ring system were synthesized and evaluated for their antibacterial activity. The results indicated that the newly synthesized compounds showed significant antibacterial activity against a range of bacterial strains, with certain compounds being highlighted for their potent effects (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Colorimetric Fluorescent Probe for Zn2+ Detection
New Pyrazolo-quinoline Scaffold as a Reversible Colorimetric Fluorescent Probe for Selective Detection of Zn2+ Ions and its Imaging in Live Cells This study presents a novel chemosensor based on a pyrazoline structure for the selective detection of Zn2+ ions. The sensor exhibited an "OFF-ON" response to Zn2+ in aqueous media and was successfully applied for live cell imaging, demonstrating the potential application of such compounds in biological and chemical sensing technologies (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).
Properties
IUPAC Name |
1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-5-3-6-13-9-14(19(20)21-18(11)13)16-10-15(17-7-4-8-25-17)22-23(16)12(2)24/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVASTWKAXZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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